molecular formula C25H19NO4 B3540648 2-{2-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenoxy}-N-(2-methylphenyl)acetamide

2-{2-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenoxy}-N-(2-methylphenyl)acetamide

Cat. No.: B3540648
M. Wt: 397.4 g/mol
InChI Key: CGCWDLGDPOIFGW-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a phenoxy group, an acetamide group, and an indene group which is part of a larger 1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene group. These groups could potentially contribute to the compound’s reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a large number of atoms. The 3D structure can be predicted using computational chemistry methods .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Properties such as solubility, melting point, boiling point, and reactivity can be predicted based on the functional groups present in the molecule .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound is a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity and toxicity. Without specific information on this compound, it’s hard to provide a detailed safety analysis .

Future Directions

The future directions for research on this compound would depend on its intended use and the results of preliminary studies. If the compound shows promising activity in a particular area, further studies could be conducted to optimize its properties and evaluate its efficacy .

Properties

IUPAC Name

2-[2-[(1,3-dioxoinden-2-ylidene)methyl]phenoxy]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19NO4/c1-16-8-2-6-12-21(16)26-23(27)15-30-22-13-7-3-9-17(22)14-20-24(28)18-10-4-5-11-19(18)25(20)29/h2-14H,15H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGCWDLGDPOIFGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)COC2=CC=CC=C2C=C3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{2-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenoxy}-N-(2-methylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{2-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenoxy}-N-(2-methylphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-{2-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenoxy}-N-(2-methylphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-{2-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenoxy}-N-(2-methylphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-{2-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenoxy}-N-(2-methylphenyl)acetamide

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